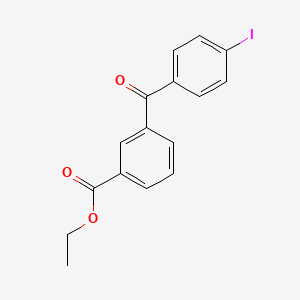

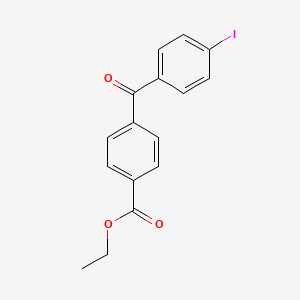

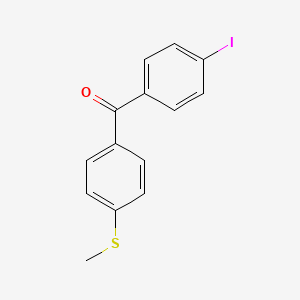

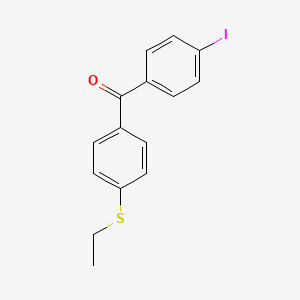

4-(Ethylthio)-4'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

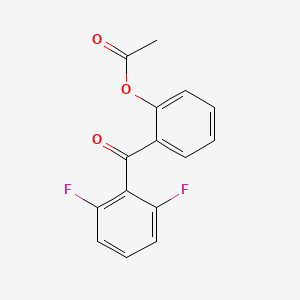

The compound “4-(Ethylthio)-4’-iodobenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “4-(Ethylthio)” and “4’-iodo” parts suggest that there are ethylthio and iodo substituents on the 4th carbon of the phenyl rings.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Ethylthio)-4’-iodobenzophenone” would depend on factors such as its molecular structure and the nature of its functional groups. For example, benzophenones are typically crystalline solids at room temperature, and they may exhibit unique optical properties .Aplicaciones Científicas De Investigación

1. Synthesis and Spectroscopic Properties of New Azo Dyes

- Application Summary : This study focuses on the synthesis of new 1,2,4-triazole colorants by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives . The azo dyes prepared in this work may exist in three tautomeric forms .

- Methods of Application : The study involved the coupling of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes : The study found that the tautomerism is influenced mainly by the nature of the substituent at the para position of the aniline coupling component .

2. Synthesis of Multifunctional Polymersomes

- Application Summary : This research aimed to develop multifunctional polymersomes, integrating dye encapsulation, stimulus responsiveness, and surface-ligand modifications .

- Methods of Application : Polymersomes constituting poly (N-2-hydroxypropylmethacrylamide)-b-poly (N-(2-(methylthio)ethyl)acrylamide) (PHPMAm-b-PMTEAM) are prepared by aqueous dispersion RAFT-mediated polymerization-induced self-assembly (PISA) .

- Results or Outcomes : The study found that the polymersomes formed are stable in human plasma and well-tolerated in MCF-7 breast cancer cells .

3. Fabrication of Nanoreactors Based on End-Functionalized Polymethacrylate

- Application Summary : This study focuses on the fabrication of a Pd-nanoreactor by self-assembling of chiral palladium complex-containing amphiphilic polymers in water . The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase .

- Methods of Application : The study involved the self-assembly of chiral palladium complex-containing amphiphilic polymers in water .

- Results or Outcomes : The study found that the nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, and the catalyst loading was greatly reduced compared to unsupported palladium complex .

4. Synthesis and Spectroscopic Properties of New Azo Dyes

- Application Summary : This study focuses on the synthesis of new 1,2,4-triazole colorants by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives . The azo dyes prepared in this work may exist in three tautomeric forms .

- Methods of Application : The study involved the coupling of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes : The study found that the tautomerism is influenced mainly by the nature of the substituent at the para position of the aniline coupling component .

5. Fabrication of Nanoreactors Based on End-Functionalized Polymethacrylate

- Application Summary : This study focuses on the fabrication of a Pd-nanoreactor by self-assembling of chiral palladium complex-containing amphiphilic polymers in water . The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase .

- Methods of Application : The study involved the self-assembly of chiral palladium complex-containing amphiphilic polymers in water .

- Results or Outcomes : The study found that the nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, and the catalyst loading was greatly reduced compared to unsupported palladium complex .

6. Synthesis and Spectroscopic Properties of New Azo Dyes

- Application Summary : This study focuses on the synthesis of new 1,2,4-triazole colorants by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives . The azo dyes prepared in this work may exist in three tautomeric forms .

- Methods of Application : The study involved the coupling of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes : The study found that the tautomerism is influenced mainly by the nature of substituent at the para position of the aniline coupling component .

Direcciones Futuras

Propiedades

IUPAC Name |

(4-ethylsulfanylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDZTCCHLQMVIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256876 |

Source

|

| Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylthio)-4'-iodobenzophenone | |

CAS RN |

951885-56-6 |

Source

|

| Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.